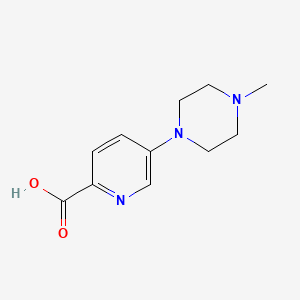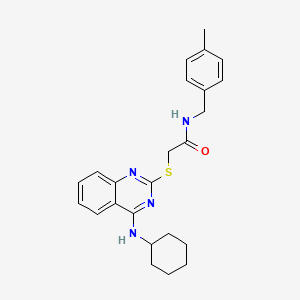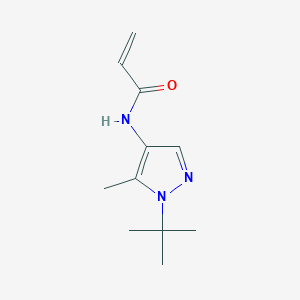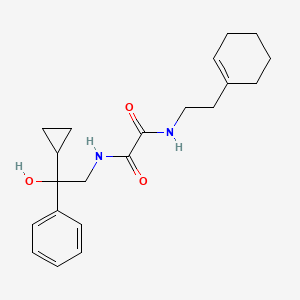
5-(4-Methylpiperazin-1-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylpiperazin-1-yl)picolinic acid is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is a derivative of picolinic acid, featuring a piperazine ring substituted with a methyl group at the 4-position
作用机制
Target of Action
Related compounds have been found to interact with histamine receptors and secreted aspartic peptidases (SAPs) . These targets play crucial roles in immune response and protein degradation, respectively.
Mode of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding, thereby inhibiting function .
Biochemical Pathways
Related compounds have been found to influence pathways involving histamine and secreted aspartic peptidases .
Result of Action
A related compound has been found to exhibit anti-nociceptive and anti-inflammatory effects .
Action Environment
The compound is recommended to be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
生化分析
Biochemical Properties
5-(4-Methylpiperazin-1-yl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation states and thus modulating signal transduction pathways. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell growth and apoptosis. For example, in cancer cells, it can inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it inhibits certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes such as protein degradation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles, thereby modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)picolinic acid typically involves the reaction of picolinic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
5-(4-Methylpiperazin-1-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .
科学研究应用
5-(4-Methylpiperazin-1-yl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
Picolinic acid: The parent compound, which lacks the piperazine ring.
4-Methylpiperazine: A simpler derivative without the picolinic acid moiety.
N-Methylpiperazine: Another derivative with a different substitution pattern.
Uniqueness
5-(4-Methylpiperazin-1-yl)picolinic acid is unique due to its combined structural features of picolinic acid and 4-methylpiperazine. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOICFQWZXXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
![rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})aminedihydrochloride](/img/structure/B3015133.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-BROMOPHENYL)-2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B3015138.png)


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

